molecular formula C26H35N3O B14672187 Acetamide, N-(4-piperidinophenethyl)-2-(4-piperidinophenyl)- CAS No. 38591-52-5

Acetamide, N-(4-piperidinophenethyl)-2-(4-piperidinophenyl)-

Cat. No.: B14672187
CAS No.: 38591-52-5
M. Wt: 405.6 g/mol
InChI Key: IGZSOTNBAPYRHK-UHFFFAOYSA-N
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Description

Acetamide, N-(4-piperidinophenethyl)-2-(4-piperidinophenyl)- is a complex organic compound that belongs to the class of acetamides. This compound features a piperidine ring, which is a common structural motif in many pharmacologically active compounds. The presence of the piperidine ring often imparts significant biological activity, making such compounds of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-piperidinophenethyl)-2-(4-piperidinophenyl)- typically involves multi-step organic reactions. One common approach might include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of Phenethyl Groups: This step might involve nucleophilic substitution reactions where phenethyl groups are introduced to the piperidine ring.

    Acetylation: The final step could involve the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This might include:

    Catalysis: Using catalysts to increase the efficiency of the reactions.

    Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-piperidinophenethyl)-2-(4-piperidinophenyl)- can undergo various chemical reactions, including:

    Oxidation: This might involve the conversion of the piperidine ring to a corresponding N-oxide.

    Reduction: Reduction reactions could reduce the carbonyl group in the acetamide to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, or other electrophiles/nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential use as a pharmacologically active agent, possibly in the development of new drugs.

    Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for Acetamide, N-(4-piperidinophenethyl)-2-(4-piperidinophenyl)- would depend on its specific biological activity. Generally, such compounds might interact with:

    Molecular Targets: Such as enzymes, receptors, or ion channels.

    Pathways: Involving signal transduction, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(4-piperidinophenyl)-: Lacks the phenethyl group, which might alter its biological activity.

    N-(4-piperidinophenethyl)-acetamide: Similar structure but different substitution pattern.

Uniqueness

The unique combination of the piperidine ring and phenethyl groups in Acetamide, N-(4-piperidinophenethyl)-2-(4-piperidinophenyl)- might confer distinct biological properties, making it a compound of interest for further research.

Properties

CAS No.

38591-52-5

Molecular Formula

C26H35N3O

Molecular Weight

405.6 g/mol

IUPAC Name

2-(4-piperidin-1-ylphenyl)-N-[2-(4-piperidin-1-ylphenyl)ethyl]acetamide

InChI

InChI=1S/C26H35N3O/c30-26(21-23-9-13-25(14-10-23)29-19-5-2-6-20-29)27-16-15-22-7-11-24(12-8-22)28-17-3-1-4-18-28/h7-14H,1-6,15-21H2,(H,27,30)

InChI Key

IGZSOTNBAPYRHK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)CCNC(=O)CC3=CC=C(C=C3)N4CCCCC4

Origin of Product

United States

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